Perfluorotributylamine

描述

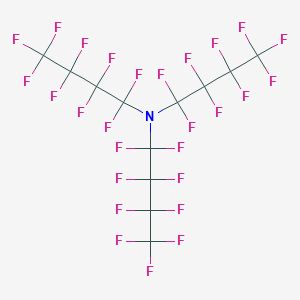

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZRBWKZFJCCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C4F9)3, C12F27N | |

| Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027141 | |

| Record name | Perfluorotributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Perfluorotributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble methanol, isopropyl alcohol, Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4, Insoluble in water | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.884 @ 25 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.55 [mmHg], 5.52X10-1 mm Hg @ 25 °C | |

| Record name | Perfluorotributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

311-89-7 | |

| Record name | Perfluorotributylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotributylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotributylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(perfluorobutyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3702Y1HQ6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-50 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Perfluorotributylamine (PFTBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotributylamine (PFTBA), also known by trade names such as FC-43, is a perfluorinated tertiary amine with the chemical formula N(C₄F₉)₃. It is a colorless, odorless, and dense liquid, notable for its exceptional chemical inertness and thermal stability. These properties stem from the substitution of all hydrogen atoms in tributylamine with fluorine atoms, creating strong carbon-fluorine bonds that shield the molecule from chemical attack.

The high degree of fluorination drastically reduces the basicity of the central nitrogen atom due to the powerful electron-withdrawing effects of the surrounding perfluoroalkyl chains.[1][2] PFTBA's unique combination of properties—including high gas solubility, low toxicity, and a well-defined mass fragmentation pattern—has led to its widespread use in specialized applications, most notably as a universal calibrant for mass spectrometry. It has also been utilized in electronic cooling systems (as a Fluorinert™ liquid) and as a component in artificial blood substitutes (like Fluosol) due to its capacity to dissolve large volumes of oxygen and carbon dioxide.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols related to its primary applications, and its spectroscopic profile.

Physical and Chemical Properties

This compound is characterized by its high molecular weight, density, and boiling point, alongside its non-flammable nature. The quantitative physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂F₂₇N | [1][3] |

| Molar Mass | 671.09 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.883 - 1.884 g/mL at 25 °C | [1][4] |

| Melting Point | -50 °C to -52 °C | [1][4] |

| Boiling Point | 178 °C | [1][4] |

| Vapor Pressure | 1.3 mmHg at 25 °C | [4] |

| Vapor Density | 23.3 (vs. air) | [4] |

| Refractive Index | 1.291 - 1.300 at 20-25 °C | [3][4] |

| Flash Point | None | [4] |

| Heat of Vaporization | 60.4 kJ/mol | [3] |

Reactivity and Stability

PFTBA is renowned for its chemical inertness. It is a stable compound that is resistant to most chemical agents, including strong acids, bases, and oxidizing agents.[5]

-

Chemical Stability : The molecule's stability is attributed to the strength of the C-F bonds and the steric hindrance provided by the bulky perfluorobutyl groups, which protect the central nitrogen atom.

-

Incompatibilities : Despite its general inertness, PFTBA is incompatible with powdered metals and alkali metals.[6]

-

Decomposition : Thermal decomposition occurs at very high temperatures, though specific decomposition products are not extensively detailed in general literature.

-

Basicity : The extensive fluorination significantly diminishes the basicity of the nitrogen atom, making it a very weak base.[1]

Solubility Profile

PFTBA is a fluorous compound, exhibiting solubility characteristics typical of this class. It is immiscible with water and many polar organic solvents but shows miscibility with several non-polar organic solvents and other perfluorinated liquids.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][7] |

| Methanol | Insoluble / Slightly Soluble | [4][7] |

| Isopropyl Alcohol | Insoluble | [6][7] |

| Acetone | 0.9 g / 100 mL (Insoluble) | [6][7] |

| Benzene | 0.3 g / 100 mL (Insoluble) | [6][7] |

| Toluene | 0.4 g / 100 mL (Insoluble) | [6][7] |

| Chloroform | 1.2 g / 100 mL (Miscible) | [6][7] |

| Carbon Tetrachloride | 2.4 g / 100 mL (Miscible) | [6][7] |

| Cyclohexane | 1.8 g / 100 mL (Miscible) | [6][7] |

| Ethyl Ether | 4.9 g / 100 mL (Miscible) | [6][7] |

| Ethyl Acetate | 2.2 g / 100 mL (Miscible) | [6][7] |

| Heptane | 6.4 g / 100 mL (Miscible) | [6][7] |

| Petroleum Ether | 33.2 g / 100 mL (Miscible) | [6][7] |

Note: Some sources report conflicting miscibility data (e.g., for acetone, benzene). The quantitative data from reference[7] suggests low solubility, while reference[6] lists them as immiscible.

Spectroscopic Profile

Mass Spectrometry

PFTBA is the most common tuning and calibration standard for mass spectrometers, particularly for instruments using electron ionization (EI).[4][8] Its utility arises from its predictable fragmentation pattern, which produces a series of well-spaced ions across a wide mass range (up to m/z > 600).[9] This allows for the accurate calibration of the mass axis and optimization of ion source and analyzer parameters.[8]

The key fragment ions used for tuning typically include those with mass-to-charge ratios (m/z) of 69 (CF₃⁺), 131 (C₃F₅⁺), 219 (C₄F₉⁺), 414 (C₉F₁₆N⁺), and 502 (C₉F₂₀N⁺).[1][8] The fragmentation process involves the loss of various perfluoroalkyl radicals and neutral fragments from the molecular ion.

Caption: Simplified fragmentation pathway of PFTBA in Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of PFTBA is dominated by very strong absorbances associated with C-F bond stretching. The key spectral features include:

-

1365-1120 cm⁻¹ : A very strong, broad absorption band corresponding to various C-F stretching modes (e.g., -CF₃, -CF₂-).[7]

-

1250-1020 cm⁻¹ : Strong absorption from C-N stretching vibrations.[7]

These intense bands are characteristic of perfluorinated compounds. The NIST Chemistry WebBook provides reference spectra for PFTBA in the gas phase.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is used for the structural elucidation and analysis of PFTBA.

-

¹⁹F NMR : The spectrum displays distinct resonances for the different CF₂ and CF₃ groups in the butyl chains, providing detailed structural information. The chemical shifts are typically reported relative to CFCl₃. Unequivocal assignment of these resonances can be achieved using 2D NMR techniques like ¹⁹F,¹³C HMQC and HMBC.

-

¹³C NMR : Due to the presence of fluorine, the ¹³C spectrum shows complex splitting patterns. Fluorine-decoupled ¹³C NMR simplifies the spectrum, allowing for easier assignment of the carbon signals.

Experimental Protocols & Workflows

Protocol: GC-MS System Tuning and Calibration

PFTBA is used to tune the mass spectrometer to ensure mass accuracy, resolution, and optimal ion abundance across the desired mass range. The procedure is typically automated by the instrument's control software.

Methodology:

-

Introduction of PFTBA : A vial containing PFTBA is connected to a dedicated calibration valve on the MS ion source. A stable flow of PFTBA vapor is introduced directly into the ion source, bypassing the gas chromatograph.[11]

-

Ionization : PFTBA molecules are ionized in the source, typically using a standard 70 eV electron ionization energy.

-

Parameter Optimization (Autotune) : The instrument's software acquires a mass spectrum of the PFTBA fragments. It then iteratively adjusts the voltages on the ion source lenses (e.g., repeller, ion focus), quadrupole DC/RF potentials, and detector voltage.[12]

-

Mass Axis Calibration : The software identifies the known PFTBA fragment ions (e.g., 69, 131, 219, 502) and calibrates the mass axis to ensure their m/z values are reported accurately, typically within ±0.1 Da for a quadrupole system.[8]

-

Report Generation : A tune report is generated, which documents the final settings, ion abundances, peak widths, and isotopic ratios. This report serves as a record of the instrument's performance and should be checked to ensure it meets predefined criteria before sample analysis.[12]

Caption: General workflow for tuning a mass spectrometer using PFTBA.

Protocol: Synthesis via Electrochemical Fluorination

The primary industrial method for producing PFTBA is the Simons process, which involves the electrochemical fluorination (ECF) of tributylamine.[2][13]

Methodology:

-

Electrolyte Preparation : Anhydrous hydrogen fluoride (HF) serves as both the solvent and the fluorine source. Tributylamine (N(C₄H₉)₃) is dissolved in the liquid HF to create an electrically conductive solution.[1]

-

Electrolysis : A direct current is passed through the solution. The cell typically uses a nickel anode and a steel or nickel cathode, with a potential of 5-6 V.[13]

-

Fluorination Reaction : At the anode, a complex fluorination process occurs where the hydrogen atoms on the tributylamine molecule are progressively replaced by fluorine atoms. The overall reaction is: N(C₄H₉)₃ + 27 HF → N(C₄F₉)₃ + 27 H₂[2]

-

Product Separation : As the reaction proceeds, the dense, immiscible PFTBA product sinks to the bottom of the electrolytic cell and can be drained off.[14] Hydrogen gas is evolved at the cathode.

-

Purification : The crude PFTBA is then purified, typically through washing with water and/or alkaline solutions to remove residual HF, followed by fractional distillation to separate it from partially fluorinated byproducts.

References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | N(C4F9)3 | CID 9397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Volume # 3(130), May - June 2020 — "Three series ions of this compound mass-spectrum (PFTBA)" [notes.fluorine1.ru]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. This compound(311-89-7) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chemwifi.com [chemwifi.com]

- 10. This compound [webbook.nist.gov]

- 11. (GCMS) Standard Reagent (PFTBA) Addition Procedure | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]

- 12. GCMS Detector Preventative Maintenance Consideration: Daily MSD PFTBA Tuning and Evaluation [theoverbrookgroup.com]

- 13. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 14. CN1450204A - Industrial preparation method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Purification of Perfluorotributylamine (PFTBA)

Introduction

Perfluorotributylamine (PFTBA), with the chemical formula N(C₄F₉)₃, is a perfluoroalkylamine compound characterized by the replacement of all hydrogen atoms in tributylamine with fluorine atoms.[1][2] This extensive fluorination imparts remarkable properties, including high thermal and chemical stability, low surface tension, high density, and excellent dielectric properties.[3] As a result, PFTBA (also known as FC-43) finds application in specialized industries as a heat transfer fluid, a dielectric coolant for electronics, an ingredient in artificial blood substitutes like Fluosol, and as a common calibrant for gas chromatography-mass spectrometry (GC-MS) systems.[1][3][4][5] This guide provides a detailed overview of the primary synthesis and purification methodologies for PFTBA, tailored for researchers and professionals in chemical and drug development.

Synthesis of this compound

The principal industrial method for synthesizing PFTBA is Electrochemical Fluorination (ECF) , commonly known as the Simons Process .[6][7] This method avoids the use of hazardous elemental fluorine gas by employing anhydrous hydrogen fluoride (HF) as both the solvent and the fluorine source.[1][7][8] An alternative, though less common for this specific compound, is the Fowler process, which involves vapor-phase fluorination over a high-valence metal fluoride.[9]

Electrochemical Fluorination (Simons Process)

The Simons process, developed by Joseph H. Simons in the 1930s, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[7][10] For PFTBA, the feedstock is tributylamine. The overall chemical reaction is as follows:

N(C₄H₉)₃ + 27 HF → N(C₄F₉)₃ + 27 H₂[1][6]

The process occurs in an electrolytic cell, typically with a nickel anode, where the fluorination takes place.[7] The PFTBA product is insoluble in hydrogen fluoride and, being denser, collects at the bottom of the cell for extraction.[11]

A significant challenge in PFTBA synthesis is managing destructive fluorination, which leads to the formation of various other perfluorinated and polyfluorinated by-products, thereby reducing the yield of the desired compound.[11]

Logical Flow of the Simons Process

Caption: Logical workflow of the Simons Electrochemical Fluorination process for PFTBA synthesis.

Purification of this compound

The crude PFTBA extracted from the electrolytic cell contains unreacted starting materials, hydrogen fluoride, and various fluorinated by-products. A multi-step purification process is required to achieve the high purity (often >99%) needed for its applications.[11]

The typical purification sequence involves:

-

Washing and Neutralization: The crude product is first washed with a strong alkaline solution, such as sodium hydroxide, to neutralize and remove residual hydrofluoric acid.[6][11] This is followed by washing with water to remove any remaining water-soluble impurities.[11]

-

Precise Distillation: The final and most critical step is fractional distillation.[6][11] Due to the different boiling points of PFTBA and the various by-products, distillation can effectively separate the target compound. The distillation is typically carried out at temperatures between 100-120 °C.[6]

-

Drying and Filtering: The distilled product may be passed through a molecular sieve to remove any final traces of moisture.[6]

PFTBA Purification Workflow

Caption: General workflow for the purification of crude this compound.

Quantitative Data Summary

The efficiency and success of PFTBA production are governed by several key parameters. The following table summarizes quantitative data gathered from various sources.

| Parameter | Value / Range | Process Stage | Source(s) |

| Synthesis Yield | 36% - 41% | Synthesis | [6][11] |

| Final Purity | > 99% | Purification | [11] |

| Molar Ratio (TBA:HF) | 1:27 to 1:30 | Synthesis | [6] |

| Electrolysis Voltage | 5.0 - 7.0 V | Synthesis | [6][7] |

| Electrolysis Temperature | -1 to 5 °C | Synthesis | [6] |

| Total Reaction Time | 6 days (144 hours) for industrial batch | Synthesis | [6] |

| Distillation Temperature | 100 - 120 °C | Purification | [6] |

Experimental Protocols

The following protocols are generalized from industrial and laboratory descriptions of the PFTBA synthesis and purification processes.

Protocol 1: Synthesis of PFTBA via Electrochemical Fluorination

Objective: To synthesize crude this compound from tributylamine using the Simons ECF process.

Materials & Equipment:

-

Electrolytic cell with a nickel anode and a steel or nickel cathode body

-

Refrigeration unit for temperature control

-

DC power supply (0-10V, high amperage)

-

Condenser system

-

Tributylamine (C₄H₉)₃N

-

Anhydrous Hydrogen Fluoride (HF)

Procedure:

-

Cell Preparation and Dehydration: The electrolytic cell is charged with anhydrous hydrogen fluoride. A pre-electrolysis step is performed to remove any residual water from the HF, which is critical for minimizing side reactions.

-

Charging the Feedstock: Tributylamine is introduced into the dehydrated hydrogen fluoride electrolyte. The molar ratio of tributylamine to HF should be maintained between 1:27 and 1:30.[6] The mixture forms the electrolysis mother liquor.

-

Electrolytic Fluorination:

-

The cell is cooled to a temperature between -1 °C and 5 °C.[6]

-

A voltage of 5.0 to 7.0 V is applied across the electrodes.[6][7] The initial electrolytic current can be high (e.g., up to 2500A in an industrial setting) and will gradually decrease as the tributylamine is consumed.[6]

-

The reaction is highly exothermic, and careful temperature control is essential to prevent volatilization of HF and reduce destructive fluorination.[11] Hydrogen gas is evolved at the cathode and must be safely vented.

-

The reaction is considered complete when the current drops significantly (e.g., to ~150A) and the voltage rises, indicating the depletion of the feedstock.[6] This process can take several days.[6]

-

-

Product Extraction:

Protocol 2: Purification of Crude PFTBA

Objective: To purify crude PFTBA to >99% purity.

Materials & Equipment:

-

Separatory funnel

-

Distillation apparatus (reaction kettle, fractionating column, condenser, receiver)

-

Strong alkaline solution (e.g., Sodium Hydroxide)

-

Deionized water

-

Molecular sieves

-

Heating mantle

Procedure:

-

Alkali Washing:

-

The collected crude PFTBA oil is transferred to a suitable vessel.

-

A strong alkaline solution is added to the crude oil to neutralize any remaining hydrofluoric acid.[6] The mixture is agitated and then allowed to separate. The aqueous layer is removed.

-

-

Water Washing:

-

Precise Distillation:

-

The washed and separated PFTBA crude oil is transferred to a distillation kettle.

-

The apparatus is set up for fractional distillation.

-

The kettle is heated to a temperature of 100-120 °C.[6] The fraction corresponding to the boiling point of PFTBA (approx. 178 °C) is collected.

-

-

Final Drying:

-

The collected distillate is passed through a column containing a molecular sieve to remove trace amounts of water, yielding the final, high-purity PFTBA product.[6]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | N(C4F9)3 | CID 9397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 311-89-7 [chemicalbook.com]

- 5. This compound, Mass Spec Std, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CN1450204A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 7. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Fowler process - Wikipedia [en.wikipedia.org]

- 10. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 11. This compound | 311-89-7 | Benchchem [benchchem.com]

Perfluorotributylamine (PFTBA): A Comprehensive Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Perfluorotributylamine (PFTBA), a fully fluorinated tertiary amine, is a synthetic compound with a unique combination of physical and chemical properties that have led to its application in diverse scientific and technological fields. This technical guide provides an in-depth overview of the core physical characteristics of PFTBA, complete with detailed experimental protocols for their determination and logical workflows for its primary applications.

Core Physical and Chemical Properties

PFTBA is a colorless, odorless, and dense liquid that is chemically inert and thermally stable.[1] Its high degree of fluorination, where all hydrogen atoms in tributylamine are replaced by fluorine, imparts remarkable properties such as high gas solubility, low surface tension, and excellent dielectric strength.[1]

Tabulated Physical Data

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂F₂₇N | [1][2] |

| Molecular Weight | 671.09 g/mol | [1][2] |

| Boiling Point | 178 °C | [1][2] |

| Melting Point | -50 °C | [1][2] |

| Density @ 25 °C | 1.884 g/mL | [1][2] |

| Vapor Pressure @ 25 °C | 0.55 mmHg (73.3 Pa) | [2] |

| Heat of Vaporization | 60.4 kJ/mol | [2] |

Table 2: Optical and Solubility Properties

| Property | Value | Reference(s) |

| Refractive Index @ 25 °C | 1.291 | [2] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Organic Solvents | Insoluble in methanol and isopropyl alcohol. Soluble in some fluorinated solvents. | [1][2] |

Experimental Protocols

The accurate determination of the physical properties of PFTBA is crucial for its application. The following are detailed methodologies for key experiments, based on established standards.

Determination of Boiling Point (ASTM D1078)

The boiling point of PFTBA can be determined using the distillation method as outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".

Methodology:

-

Apparatus: A standard distillation apparatus consisting of a distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer.

-

Procedure: a. A measured volume of PFTBA is placed in the distillation flask. b. The flask is heated, and the vapor is allowed to pass through the condenser. c. The temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the initial boiling point. d. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled. For a pure compound like PFTBA, this range should be very narrow.

-

Data Analysis: The observed boiling point is corrected for atmospheric pressure.

Determination of Density (ISO 1183-1 / ASTM D792)

The density of PFTBA can be accurately measured using a pycnometer or a hydrometer, following the principles outlined in ISO 1183-1 or ASTM D792.

Methodology (Pycnometer Method):

-

Apparatus: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a precision balance, and a constant-temperature bath.

-

Procedure: a. The empty pycnometer is weighed. b. The pycnometer is filled with PFTBA, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside. c. The filled pycnometer is weighed. d. The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). e. The filled pycnometer with the reference liquid is weighed.

-

Data Analysis: The density of PFTBA is calculated using the weights of the empty pycnometer, the pycnometer filled with PFTBA, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid. All measurements should be performed at a constant and recorded temperature.

Determination of Kinematic Viscosity (ASTM D445)

The kinematic viscosity of PFTBA can be determined using a calibrated glass capillary viscometer according to ASTM D445, "Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids".

Methodology:

-

Apparatus: A calibrated capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a stopwatch.

-

Procedure: a. The viscometer is filled with a known volume of PFTBA. b. The viscometer is placed in the constant-temperature bath until the sample reaches thermal equilibrium. c. The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

-

Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Determination of Refractive Index (ASTM D1218)

The refractive index of PFTBA can be measured using a refractometer as described in ASTM D1218, "Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids".

Methodology:

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a light source and a temperature-controlled prism.

-

Procedure: a. A few drops of PFTBA are placed on the prism of the refractometer. b. The prism is closed, and the sample is allowed to reach thermal equilibrium. c. The light source is adjusted, and the refractometer is focused to obtain a sharp boundary line. d. The refractive index is read from the instrument's scale.

-

Data Analysis: The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589.3 nm).

Key Applications and Experimental Workflows

PFTBA's unique properties make it a valuable tool in several advanced scientific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Calibration

PFTBA is widely used as a calibration compound in mass spectrometry due to its predictable fragmentation pattern upon electron ionization, covering a wide mass range.

Synthesis of this compound

PFTBA is synthesized via the Simmons electrofluorination of tributylamine. This process involves the electrolysis of a solution of tributylamine in anhydrous hydrogen fluoride.

Conclusion

This compound possesses a distinct set of physical characteristics that are a direct result of its perfluorinated structure. Its chemical inertness, thermal stability, high density, and specific solubility profile are critical parameters for its successful application in fields ranging from analytical chemistry to advanced materials science. The standardized experimental protocols provided in this guide offer a framework for the accurate and reproducible characterization of this important fluorochemical.

References

An In-depth Technical Guide to Perfluorotributylamine (CAS 311-89-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotributylamine (PFTBA), identified by CAS number 311-89-7, is a fully fluorinated tertiary amine. Its chemical structure, in which all hydrogen atoms in tributylamine are replaced by fluorine atoms, imparts remarkable chemical inertness, thermal stability, and a high capacity for dissolving gases. These properties have led to its use in a variety of specialized industrial and research applications, most notably as a calibration compound in mass spectrometry and as a component in the development of artificial blood substitutes. This guide provides a comprehensive overview of the properties, uses, and relevant experimental methodologies associated with this compound.

Chemical and Physical Properties

The unique physicochemical properties of this compound are central to its applications. The substitution of hydrogen with fluorine atoms leads to a molecule with high density, low surface tension, and poor intermolecular attractions, resulting in a low boiling point for its molecular weight.

| Property | Value |

| Molecular Formula | C₁₂F₂₇N |

| Molecular Weight | 671.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 178 °C |

| Melting Point | -52 °C |

| Density | 1.883 g/mL at 25 °C |

| Vapor Pressure | 1.3 mmHg at 25 °C |

| Solubility | Insoluble in water; soluble in some fluorinated solvents. |

| Refractive Index | n20/D 1.3 |

Primary Applications and Uses

This compound's distinct properties make it suitable for a range of specialized applications:

| Application | Description |

| Mass Spectrometry Calibrant | Due to its predictable fragmentation pattern upon electron ionization, PFTBA is widely used to calibrate the mass axis of mass spectrometers. It provides a series of well-defined peaks over a broad mass range. |

| Artificial Blood Substitutes | PFTBA can dissolve large volumes of oxygen and carbon dioxide, making it a candidate for use in perfluorocarbon-based artificial blood substitutes. It is a key component in Fluosol, an early artificial blood product. |

| Electronic Cooling and Testing | Its high thermal stability and dielectric properties make it an effective heat transfer fluid for cooling electronic components, such as in vapor phase soldering and liquid burn-in testing. It also serves as an indicator fluid for leak testing. |

| Solvent | PFTBA is used as a solvent for specialized applications, such as for computer disc drive lubrication. |

| Refrigerant Component | It is used as an ingredient in some refrigerant formulations. |

Experimental Protocols

Mass Spectrometry Calibration

This compound is a standard for tuning and calibrating mass spectrometers, particularly in electron ionization (EI) mode.

Objective: To calibrate the mass-to-charge ratio (m/z) axis of a mass spectrometer to ensure accurate mass assignments.

Materials:

-

Mass spectrometer with an electron ionization source

-

This compound (PFTBA) standard solution

-

Gas chromatograph (for GC-MS applications) or a direct insertion probe

Procedure:

-

Introduce a small amount of PFTBA into the ion source of the mass spectrometer. This can be done via a heated direct insertion probe or by injection into a GC-MS system.

-

Acquire a mass spectrum of PFTBA in EI mode.

-

Identify the characteristic fragment ions of PFTBA in the resulting spectrum. Key calibrant ions and their nominal m/z values include:

-

69 (CF₃⁺)

-

131 (C₃F₅⁺)

-

219 (C₄F₉⁺)

-

264 (C₅F₁₀N⁺)

-

414 (C₈F₁₆N⁺)

-

502 (C₉F₂₀N⁺)

-

-

Use the known, precise masses of these fragments to create a calibration curve that correlates the measured signal to the actual m/z value across the desired mass range.

-

Apply this calibration to all subsequent sample analyses to ensure high mass accuracy.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the Simons process of electrochemical fluorination.

Workflow for Mass Spectrometry Calibration

The following diagram illustrates the general workflow for using this compound to calibrate a mass spectrometer.

Heptacosafluorotributylamine (FC-43): A Comprehensive Safety and Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety advice. Always consult the official SDS provided by the manufacturer and follow all recommended safety procedures when handling Heptacosafluorotributylamine (FC-43).

Introduction

Heptacosafluorotributylamine, commonly known as FC-43, is a fully-fluorinated liquid with the chemical formula C₁₂F₂₇N.[1] It is a clear, colorless, and odorless liquid characterized by its high thermal and chemical stability, non-flammability, and low toxicity.[2][3] These properties make it suitable for a variety of specialized applications, including as a heat transfer fluid in the electronics industry, a component in artificial blood, and as a coolant for high-performance electronics.[1][4] This guide provides an in-depth technical overview of the safety data for FC-43, including its physicochemical properties, toxicological profile, environmental impact, and recommended handling procedures.

Physicochemical Properties

The unique properties of FC-43 stem from its perfluorinated structure. The strong carbon-fluorine bonds contribute to its inertness and stability.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₁₂F₂₇N | [5] |

| Molecular Weight | 671.09 g/mol | [6] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 174 - 178 °C | [2][7] |

| Pour Point | -50 °C | [2] |

| Density | 1.883 g/mL at 25 °C | [6] |

| Vapor Pressure | 1.3 mmHg (at 25 °C) | [8] |

| Water Solubility | Insoluble (7 ppmw) | [3][9] |

| Refractive Index | 1.291 | [7] |

| Flash Point | None | [2] |

Toxicological Data

The toxicological properties of Heptacosafluorotributylamine have not been fully investigated.[5] However, available data suggests it has low acute toxicity. Chronic exposure effects are not well-documented for FC-43 specifically, but concerns have been raised about the broader class of per- and polyfluoroalkyl substances (PFAS).

Acute Toxicity

| Endpoint | Result | Species | Reference |

| Oral LD50 | >10 g/kg | Rat | [10] |

| Dermal Irritation | May cause skin irritation | Not specified | [5] |

| Eye Irritation | May cause eye irritation | Not specified | [5] |

| Inhalation | May cause respiratory tract irritation | Not specified | [5] |

Genotoxicity

Specific genotoxicity data for FC-43 is limited. One source states it was not mutagenic in the Ames assay.[11]

General Toxicological Concerns for Perfluorinated Compounds (PFCs)

While specific data for FC-43 is sparse, the broader class of PFCs has been studied more extensively. Some PFCs have been associated with various health effects, including:

-

Hepatotoxicity: Liver injury has been observed in animal studies with some PFCs.[12]

-

Immunotoxicity: Certain PFCs have been shown to suppress the immune system.[13]

-

Neurotoxicity: Some studies suggest that PFCs may have neurotoxic potential.[13]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Perfluorooctanoic acid (PFOA), another PFC, as "carcinogenic to humans" (Group 1).[12]

It is crucial to note that these findings are for other PFCs and may not be directly applicable to FC-43 due to differences in chemical structure and properties. Further research is needed to fully understand the long-term health effects of FC-43.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, rats are used.[14]

-

Procedure: A single dose of the test substance is administered by gavage to fasted animals.[14] The animals are then observed for a period of 14 days for signs of toxicity and mortality.[14]

-

Observations: Clinical signs, body weight changes, and any instances of mortality are recorded.[14] A gross necropsy is performed at the end of the observation period.[14]

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Acute Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are commonly used.

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch for a set period, typically 4 hours.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

-

Data Analysis: The severity of the skin reactions is scored, and an overall irritation index is determined.

Ames Test for Mutagenicity (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test System: Histidine-requiring strains of Salmonella typhimurium bacteria.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The mixture is then plated on a medium lacking histidine.

-

Observations: The number of revertant colonies (colonies that have mutated back to being able to produce their own histidine) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

-

Handling: Use in a well-ventilated area.[5] Avoid contact with eyes, skin, and clothing.[5] Wash thoroughly after handling.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep the container tightly closed when not in use.[5] Recommended storage temperature is between 2-8°C.[7]

Personal Protective Equipment (PPE)

When handling FC-43, the following personal protective equipment is recommended:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Do not induce vomiting.[12] Seek immediate medical attention.[5]

-

Inhalation: Remove from exposure to fresh air immediately.[5] If breathing is difficult, give oxygen.[5] Seek medical aid.[5]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Get medical aid immediately.[5]

Accidental Release Measures

In the event of a spill or leak:

-

Absorb the spill with an inert material, such as dry sand or earth.[5]

-

Place the absorbed material into a chemical waste container.[5]

-

Clean up spills immediately, using appropriate protective equipment.[5]

-

Ensure adequate ventilation.[5]

Stability and Reactivity

FC-43 is chemically and thermally stable under normal conditions.[2][3] However, at high temperatures, it can decompose to produce hazardous products.

-

Chemical Stability: Stable under normal temperatures and pressures.[5]

-

Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[5]

Environmental Impact

While FC-43 has zero ozone depletion potential, it is a potent greenhouse gas with a high global warming potential and a long atmospheric lifetime.[2] Its use should be managed to minimize emissions.[2][13] It is not readily biodegradable and may persist in the environment.[15]

Logical Relationships and Workflows

Due to the limited publicly available data on the specific biological interactions and toxicological mechanisms of Heptacosafluorotributylamine (FC-43), the creation of detailed signaling pathway diagrams is not feasible at this time. However, a generalized workflow for assessing the safety of a chemical substance like FC-43 can be illustrated.

Caption: A generalized workflow for chemical safety assessment.

This diagram illustrates a typical, multi-stage process for evaluating the potential hazards of a chemical substance. The process begins with an initial assessment of the substance's properties and existing knowledge. This is followed by a series of in vitro and in vivo toxicity tests to identify potential health effects. The data from these tests are then used in a formal risk assessment to characterize the overall risk to human health and the environment. The final output of this process is often a comprehensive Safety Data Sheet (SDS).

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. oecd.org [oecd.org]

- 3. eurofins.com [eurofins.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. oecd.org [oecd.org]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. ec.europa.eu [ec.europa.eu]

- 13. Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. daikinchemicals.com [daikinchemicals.com]

- 15. oecd.org [oecd.org]

Perfluorotributylamine (PFTBA): An In-depth Technical Guide to its Environmental Impact and Global Warming Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorotributylamine (PFTBA), a synthetic compound utilized since the mid-20th century in the electronics industry for heat transfer and electronic testing, has been identified as a potent long-lived greenhouse gas.[1][2][3] Its significance in atmospheric science stems from its exceptionally high radiative efficiency, surpassing all other chemicals detected in the atmosphere to date.[1][2][3] This technical guide provides a comprehensive overview of the environmental impact and global warming potential of PFTBA, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing key pathways and workflows. While PFTBA's current atmospheric concentration is extremely low, its long atmospheric lifetime and potent greenhouse effect warrant careful monitoring and consideration within industrial applications.[4][5]

Physicochemical Properties and Environmental Fate

PFTBA is a perfluorinated tertiary amine with the chemical formula N(C₄F₉)₃. Its fully fluorinated structure imparts high thermal and chemical stability, desirable properties for its industrial applications. However, this stability also contributes to its persistence in the environment.

Sources: The primary source of PFTBA in the atmosphere is anthropogenic. It has been used for decades in various applications within the electrical and electronics industries, including as a heat transfer agent and in electronic testing fluids.[1][2]

Sinks: There are no known significant sinks for PFTBA in the troposphere (the lower atmosphere). It is resistant to removal by common atmospheric chemical processes. The primary sink for PFTBA is believed to be its destruction in the upper atmosphere (stratosphere) by high-energy radiation.[1][4]

Environmental Persistence: Due to the lack of significant removal mechanisms in the lower atmosphere, PFTBA is an extremely long-lived greenhouse gas.[4] Its estimated atmospheric lifetime is at least 500 years.[1][4] This long lifetime allows for its accumulation and global distribution in the atmosphere.

Quantitative Data on Environmental Impact

The environmental impact of a greenhouse gas is primarily assessed by its atmospheric lifetime, its ability to absorb infrared radiation (radiative efficiency), and its Global Warming Potential (GWP).

| Parameter | Value | Reference |

| Atmospheric Lifetime | ~500 years | [1][4] |

| Radiative Efficiency (RE) | 0.86 W m⁻² ppb⁻¹ | [6][7][8] |

| Global Warming Potential (GWP) - 100-year time horizon | 7,100 | [6] |

| Global Warming Potential (GWP) - 20-year time horizon | Data not readily available in public scientific literature | |

| Global Warming Potential (GWP) - 500-year time horizon | Data not readily available in public scientific literature | |

| Current Atmospheric Concentration (Toronto, 2013) | 0.18 parts per trillion (ppt) | [6] |

Note: The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.

Experimental Protocols

The characterization of PFTBA's environmental impact relies on sophisticated experimental techniques to measure its atmospheric concentration, infrared absorption, and atmospheric lifetime. The methodologies outlined below are based on the foundational work of Hong et al. (2013) and general practices in atmospheric chemistry.

Measurement of Atmospheric Concentration

The determination of PFTBA's trace concentrations in the atmosphere typically involves the following steps:

-

Air Sample Collection: Whole air samples are collected from a specific location using high-volume air samplers. These samplers draw a known volume of air through a sorbent material that traps a wide range of chemical compounds, including PFTBA.

-

Sample Extraction and Pre-concentration: The trapped compounds are then extracted from the sorbent using a suitable solvent. The extract is often concentrated to increase the concentration of the target analyte to a detectable level.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The concentrated extract is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC separates the different chemical compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column.

-

As each compound elutes from the GC, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

-

Determination of Infrared Absorption Cross-Section and Radiative Efficiency

The ability of PFTBA to absorb infrared radiation is a key factor in its global warming potential. This is determined by measuring its infrared absorption cross-section.

-

Sample Preparation: A known concentration of PFTBA vapor is prepared in a gas cell with a known path length. The gas cell is typically made of a material that is transparent to infrared radiation.

-

Fourier Transform Infrared (FTIR) Spectroscopy: An FTIR spectrometer is used to measure the absorption of infrared radiation by the PFTBA sample.

-

An infrared beam is passed through the gas cell containing the PFTBA vapor.

-

The spectrometer measures the intensity of the infrared radiation that passes through the sample as a function of wavelength.

-

By comparing the spectrum of the infrared beam with and without the PFTBA sample, the amount of radiation absorbed at each wavelength can be determined.

-

-

Calculation of Absorption Cross-Section: The absorption cross-section is calculated from the measured absorbance, the concentration of PFTBA, and the path length of the gas cell using the Beer-Lambert law.

-

Calculation of Radiative Efficiency: The radiative efficiency is then calculated from the infrared absorption cross-section data. This calculation involves integrating the absorption cross-section over the thermal infrared region of the electromagnetic spectrum and considering the radiative flux from the Earth's surface and atmosphere.

Estimation of Atmospheric Lifetime

The atmospheric lifetime of PFTBA is estimated based on its known reactivity with atmospheric oxidants.

-

Kinetic Studies: Laboratory experiments are conducted to measure the rate constants of the reactions of PFTBA with major atmospheric oxidants, such as the hydroxyl radical (•OH), ozone (O₃), and chlorine atoms (Cl•).

-

Atmospheric Modeling: The experimentally determined rate constants are then used as inputs for atmospheric chemistry models. These models simulate the transport and chemical transformation of PFTBA in the atmosphere.

-

Lifetime Calculation: The atmospheric lifetime is calculated based on the modeled global loss rate of PFTBA due to chemical reactions. For a highly unreactive compound like PFTBA, the primary loss process is photolysis in the stratosphere, and the lifetime is estimated based on the rate of transport to the stratosphere and the stratospheric photolysis rate.

Visualizations

Logical Pathway to Global Warming Potential

References

- 1. This compound: New Greenhouse Gas Identified | Sci.News [sci.news]

- 2. interchemnet.com [interchemnet.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Scientists discover greenhouse gas 7,100 times more potent than carbon dioxide - Yahoo News Canada [ca.news.yahoo.com]

- 5. qz.com [qz.com]

- 6. This compound: A novel long‐lived greenhouse gas | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. cbc.ca [cbc.ca]

Perfluorotributylamine (PFTBA): A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of Perfluorotributylamine (PFTBA), a perfluorinated compound utilized in various high-temperature applications, including as a heat transfer fluid and in electronics testing. Understanding its behavior under thermal stress is critical for ensuring safe handling, predicting material lifetime, and assessing environmental impact.

Introduction to this compound (PFTBA)

This compound, with the chemical formula N(C₄F₉)₃, is a colorless, odorless, and chemically inert liquid. Its fully fluorinated structure imparts high thermal stability and excellent dielectric properties. Marketed under trade names such as 3M™ Fluorinert™ FC-43, it is recognized for its wide liquid range and non-flammability.[1][2][3][4]

Thermal Stability of PFTBA

Factors Influencing Stability

The thermal stability of PFTBA is attributed to the strength of the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds within its molecular structure. The electron-withdrawing nature of the fluorine atoms contributes to the overall stability of the perfluoroalkyl chains.

Quantitative Data Summary

The following table summarizes the key physical and thermal properties of PFTBA, which are indicative of its high thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₁₂F₂₇N | [6] |

| Molecular Weight | 671.09 g/mol | [6] |

| Boiling Point | 174 - 178 °C | [1][7] |

| Pour Point | -50 °C | [1] |

| Vapor Pressure | 192 Pa @ 25 °C | [1] |

| Density | 1.86 - 1.89 g/mL @ 25 °C | [8] |

| Flash Point | None | [1] |

| Decomposition Temperature | Data not available; stable under normal use | [5] |

Thermal Degradation of PFTBA

Upon exposure to extreme temperatures, such as those encountered in combustion, PFTBA will decompose.[5] The degradation process involves the breaking of C-C and C-N bonds, leading to the formation of various smaller fluorinated compounds and other hazardous byproducts.

Degradation Products

When heated to decomposition, PFTBA is known to emit highly toxic fumes.[5] Under severe fire conditions where total thermal decomposition is possible, the primary hazardous decomposition products include:

The fragmentation of PFTBA under electron ionization in a mass spectrometer, while not a thermal process, provides insight into the potential smaller perfluorinated fragments that could be formed during thermal degradation. Common fragments include ions with m/z values of 69 (CF₃⁺), 131 (C₃F₅⁺), 219 (C₄F₉⁺), and 502 ([M-C₄F₉]⁺).[9][10][11]

Potential Degradation Pathways

While specific, experimentally verified thermal degradation pathways for PFTBA are not extensively documented, a logical pathway can be proposed based on the principles of thermal decomposition of perfluorinated compounds. The process likely initiates with the cleavage of the weakest bonds in the molecule.

Caption: Proposed thermal degradation pathway for PFTBA.

Experimental Protocols for Thermal Analysis

Standard techniques for evaluating the thermal stability of materials like PFTBA include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For analyzing the degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperature at which a material begins to decompose.

General Protocol for a High-Boiling Liquid like PFTBA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of PFTBA into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, typically 10-20 °C/min, is applied.

-

Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 800-1000 °C).

-

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss.

Caption: Workflow for Thermogravimetric Analysis of PFTBA.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is used to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.

General Protocol:

-

Sample Introduction: A small amount of PFTBA is introduced into a pyrolysis unit.

-

Pyrolysis: The sample is rapidly heated to a specific high temperature in an inert atmosphere, causing it to decompose into smaller fragments.

-

Gas Chromatography (GC): The gaseous degradation products are swept by a carrier gas into a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): The separated components exiting the GC column are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

Logical Relationships in Thermal Stability Assessment

The assessment of thermal stability and degradation involves a logical progression from determining the physical properties to understanding the chemical changes that occur at elevated temperatures.

Caption: Logical workflow for assessing the thermal stability of PFTBA.

Conclusion

This compound is a highly stable compound, resistant to thermal breakdown under normal operating conditions. While a specific decomposition temperature is not well-documented, its high boiling point and use in high-temperature applications attest to its thermal robustness. In the event of exposure to extreme heat, PFTBA will decompose to form hazardous substances, including hydrogen fluoride. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its thermal properties and degradation products, which is essential for its safe and responsible use in research and industrial settings.

References

- 1. multimedia.3m.com [multimedia.3m.com]

- 2. chempoint.com [chempoint.com]

- 3. phi.com.tw [phi.com.tw]

- 4. 3m.com [3m.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. This compound | N(C4F9)3 | CID 9397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN1450204A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemwifi.com [chemwifi.com]

An In-Depth Technical Guide to the Solubility of Perfluorotributylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Perfluorotributylamine (PFTBA), a perfluorinated compound with significant applications in the electronics industry, as a blood substitute, and in various niche chemical processes.[1] An understanding of its solubility is critical for its application as a solvent, reaction medium, or heat transfer fluid.[2][3] This document outlines the theoretical principles governing its solubility, presents available quantitative and qualitative data, details a general experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Theoretical Framework: The Unique Nature of Fluorocarbon Solubility

This compound, like other perfluorocarbons, exhibits unique solubility behavior, being largely immiscible with both polar and non-polar organic solvents. This property is often described as being both hydrophobic and "lipophobic."[4] The underlying reasons for this are rooted in the distinct nature of the carbon-fluorine bond and the resulting intermolecular forces.

-

Intermolecular Forces : Fluorine is the most electronegative element, leading to highly polarized C-F bonds. However, in a symmetrical molecule like PFTBA, these dipoles cancel out, resulting in a non-polar molecule.[4] The electron density is held very tightly by the fluorine atoms, which gives the molecule a low polarizability. This leads to exceptionally weak van der Waals interactions, specifically London dispersion forces, with other molecules.[4] Consequently, PFTBA molecules interact weakly with hydrocarbon-based organic solvents, making the formation of a solution energetically unfavorable.

-

Thermodynamics of Mixing : The spontaneity of mixing is governed by the Gibbs free energy of mixing (ΔG_mix), defined by the equation ΔG_mix = ΔH_mix - TΔS_mix.[5][6]

-

Entropy of Mixing (ΔS_mix) : The mixing of two different liquids always leads to an increase in entropy (randomness), which is a favorable process.[7]

-

Enthalpy of Mixing (ΔH_mix) : For most PFTBA-organic solvent systems, the enthalpy of mixing is positive. This indicates that the energy required to break the interactions within the pure PFTBA and the pure organic solvent is greater than the energy released when they interact with each other. This unfavorable enthalpy change is the primary reason for the widespread immiscibility of PFTBA.[8]

-

For a solution to form, the favorable entropy term must overcome the unfavorable enthalpy term. Due to the very weak interactions between PFTBA and organic solvents, ΔH_mix is often large and positive, preventing spontaneous mixing.[8]

The diagram below illustrates the key factors that determine the miscibility of PFTBA with organic solvents.

References

- 1. physicalpharmacylab.wordpress.com [physicalpharmacylab.wordpress.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. 2.3 Phase diagrams – Introduction to Engineering Thermodynamics [pressbooks.bccampus.ca]

A Historical and Technical Guide to Perfluorotributylamine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotributylamine (PFTBA), a synthetic perfluorinated tertiary amine, has played a significant, albeit often behind-the-scenes, role in various scientific and biomedical research fields. Its unique physical and chemical properties, stemming from the substitution of all hydrogen atoms with fluorine, have made it an invaluable tool in applications ranging from early artificial blood substitutes to advanced imaging techniques. This technical guide provides an in-depth exploration of the historical applications of PFTBA in research, complete with detailed experimental methodologies, quantitative data, and workflow visualizations to serve as a comprehensive resource for today's researchers.

Core Physical and Chemical Properties of this compound

The utility of PFTBA in diverse research applications is rooted in its distinct physicochemical characteristics. The strength of the carbon-fluorine bond imparts exceptional chemical and thermal stability, while the high degree of fluorination leads to a non-polar, hydrophobic, and lipophobic nature. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂F₂₇N | --INVALID-LINK-- |

| Molecular Weight | 671.09 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 1.884 g/cm³ at 25 °C | --INVALID-LINK-- |

| Boiling Point | 178 °C | --INVALID-LINK-- |

| Melting Point | -50 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.55 mmHg | --INVALID-LINK-- |

| Solubility | Insoluble in water, methanol, and isopropyl alcohol | --INVALID-LINK-- |

| Oxygen Solubility | High | [1] |

| Carbon Dioxide Solubility | High | [1] |

| Dielectric Strength | Exceptionally high | [2] |

| Toxicity | Considered to be of low toxicity | [3] |

Historical Application 1: Artificial Oxygen Carriers (Blood Substitutes)

One of the most notable historical applications of PFTBA was in the development of first-generation artificial oxygen carriers, colloquially known as "artificial blood." The high solubility of respiratory gases in perfluorochemicals, a concept pioneered by the work of Leland Clark and Frank Gollan in 1966 with liquid-breathing mice, spurred research into using these compounds for intravascular oxygen transport.[4][5] PFTBA was a component of early perfluorochemical emulsions due to its ready availability and gas-carrying capacity.

Experimental Protocol: Preparation of a PFTBA-based Perfluorochemical Emulsion

The following protocol is a representative methodology for the preparation of a PFTBA-based emulsion for in vivo studies, based on historical practices.

-

Preparation of the Aqueous Phase: A physiologically compatible aqueous medium is prepared. This typically consists of a balanced salt solution, such as Krebs-Ringer bicarbonate solution, to ensure isotonicity and isoionicity with blood plasma.[6][7] The pH is adjusted to approximately 7.4.[6]

-

Dispersion of the Emulsifying Agent: A suitable emulsifying agent is dispersed in the aqueous phase. Historically, Pluronic F-68, a non-ionic block copolymer surfactant, was commonly used.[6] For laboratory-scale preparations, phospholipids like lecithin (e.g., from egg yolk) were also employed.[6]

-

Addition of Perfluorochemicals: The perfluorochemical phase, which could include PFTBA, is added to the aqueous dispersion of the emulsifier. Early formulations like Fluosol-DA-20% used a mixture of perfluorodecalin and perfluorotripropylamine, but the principles of emulsification are similar.[7][8]

-

Emulsification: The mixture is subjected to high-energy emulsification to create fine, stable droplets of the perfluorochemical in the aqueous phase. Sonication was a common laboratory method for this purpose.[6] The mixture would be sonicated for several minutes, often with cooling intervals to prevent overheating.[6]

-

Purification and Sterilization: The resulting emulsion is centrifuged at low speed to remove any large, potentially toxic particles, which sediment due to the high density of the perfluorochemicals.[6] The top fraction, containing the desired fine emulsion, is collected. For clinical applications, sterilization was a critical and challenging step, with specialized rotary sterilizers being developed.[6]

Caption: Workflow for the preparation of a PFTBA-based perfluorochemical emulsion.

In Vivo Animal Study Protocol: Evaluation of a PFTBA-based Oxygen Carrier

The following is a generalized protocol for an in vivo animal study to assess the efficacy of a PFTBA-based emulsion as an oxygen carrier, reflecting historical experimental designs.

-

Animal Model: A suitable animal model, such as a rat or dog, is selected.[9][10]

-

Anesthesia and Instrumentation: The animal is anesthetized, and catheters are placed for blood sampling, infusion of the emulsion, and monitoring of physiological parameters like blood pressure and heart rate.

-